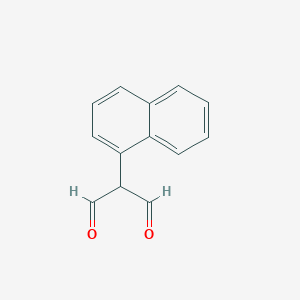

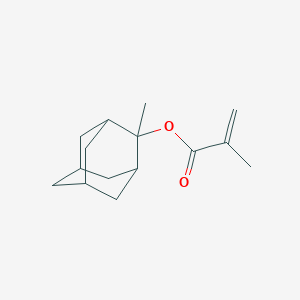

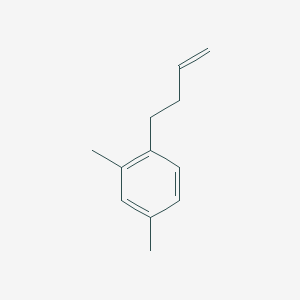

![molecular formula C10H20N2 B065441 8-Amino-3-isopropil-3-azabiciclo[3.2.1]octano CAS No. 166973-11-1](/img/structure/B65441.png)

8-Amino-3-isopropil-3-azabiciclo[3.2.1]octano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine and its derivatives has been explored through various synthetic routes. A notable method involves the efficient synthesis from pyroglutamic acid utilizing amide activation, where key steps include reduction and cyclization of a nitroenamine intermediate to produce several 3-substituted analogues (Singh et al., 2007). Another approach employs the condensation of isovaleryl aldehyde with cyanothioacetamide, leading to the synthesis of structurally related azabicyclo compounds (Dyachenko & Rusanov, 2003).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed through techniques such as X-ray crystallography, demonstrating the intricacies of their three-dimensional arrangements. For instance, the crystal structure of 5-amino-4-cyano-8-isobutyl-7-isopropyl-6-thiocarbamoyl-2-azabicyclo[2.2.2]oct-5-en-3-thione was established to clarify its molecular geometry (Dyachenko & Rusanov, 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine derivatives have been explored through various chemical reactions. For example, the amide library based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold illustrates the compound's versatility in synthesis and potential for generating a wide range of derivatives (Machetti et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in various environments. Studies often include detailed conformational and structural analyses to relate physical properties with molecular structure (Izquierdo et al., 1991).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for comprehending the chemical nature and potential applications of these compounds. The analysis of amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines provides insight into their chemical behavior and potential for further chemical modifications (Iriepa et al., 2008).

Aplicaciones Científicas De Investigación

Investigación proteómica

“8-Amino-3-isopropil-3-azabiciclo[3.2.1]octano” se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse para estudiar las interacciones, modificaciones y localización de proteínas para comprender sus complejas funciones en varios procesos biológicos.

Síntesis de alcaloides tropánicos

El andamiaje 8-azabiciclo[3.2.1]octano, que es parte de la estructura del “this compound”, es el núcleo central de la familia de alcaloides tropánicos . Los alcaloides tropánicos exhiben una amplia gama de actividades biológicas interesantes. Por lo tanto, la investigación dirigida a la preparación de esta estructura básica de una manera estereoselectiva ha atraído la atención de muchos grupos de investigación en todo el mundo .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3-Isopropyl-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 3-Isopropyl-3-azabicyclo[32The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture .

Biochemical Pathways

The specific biochemical pathways affected by 3-Isopropyl-3-azabicyclo[32The compound is part of the tropane alkaloids family, which are known to interact with various biochemical pathways .

Result of Action

The molecular and cellular effects of 3-Isopropyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to have various biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Isopropyl-3-azabicyclo[321]octan-8-amine is not specified in the search results

Propiedades

IUPAC Name |

3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-7(2)12-5-8-3-4-9(6-12)10(8)11/h7-10H,3-6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYSXJBPBGOXED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2CCC(C1)C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

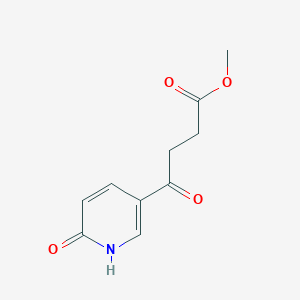

![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)

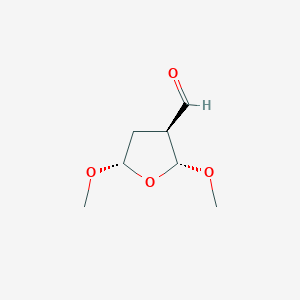

![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)

![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)